molecular formula C11H18N2 B13464467 [(5-Tert-butylpyridin-2-yl)methyl](methyl)amine

[(5-Tert-butylpyridin-2-yl)methyl](methyl)amine

Cat. No.: B13464467
M. Wt: 178.27 g/mol
InChI Key: LDNLAKVNCHVLNM-UHFFFAOYSA-N
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Description

(5-Tert-butylpyridin-2-yl)methylamine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 5-position and a methylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butylpyridin-2-yl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloromethyl-5-tert-butylpyridine.

    Nucleophilic Substitution: The 2-chloromethyl-5-tert-butylpyridine undergoes nucleophilic substitution with methylamine. This reaction is typically carried out in a solvent such as ethanol or methanol at room temperature.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain (5-Tert-butylpyridin-2-yl)methylamine in high purity.

Industrial Production Methods

Industrial production methods for (5-Tert-butylpyridin-2-yl)methylamine would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize costs, as well as the use of industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butylpyridin-2-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methylamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can yield piperidine derivatives.

Scientific Research Applications

(5-Tert-butylpyridin-2-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-Tert-butylpyridin-2-yl)methylamine depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-tert-butylpyridine: Similar structure but lacks the methylamine group.

    2-Chloromethyl-5-tert-butylpyridine: Precursor in the synthesis of (5-Tert-butylpyridin-2-yl)methylamine.

    5-Tert-butyl-2-pyridinemethanol: Similar structure with a hydroxyl group instead of a methylamine group.

Uniqueness

(5-Tert-butylpyridin-2-yl)methylamine is unique due to the presence of both the tert-butyl group and the methylamine group on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-(5-tert-butylpyridin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C11H18N2/c1-11(2,3)9-5-6-10(8-12-4)13-7-9/h5-7,12H,8H2,1-4H3

InChI Key

LDNLAKVNCHVLNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)CNC

Origin of Product

United States

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